![molecular formula C16H13N5O3 B2964500 5-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1251575-28-6](/img/structure/B2964500.png)
5-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one
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Description
5-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with 1,2,4-oxadiazole structures have been studied for their potential anticancer properties. They may act as inhibitors for various cancer-related enzymes or pathways .
Antimicrobial Resistance
Novel 1,3,4-Oxadiazole derivatives of pyridines have been synthesized in search of compounds capable of overcoming antimicrobial resistance .
Pharmacophore Design
The 1,2,4-oxadiazole heterocycle is considered a bioisostere of amide and is used in pharmacophore design due to its better hydrolytic and metabolic stability .
Pesticidal Activity
Benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been designed and synthesized for potential use as pesticides .
Drug Discovery
Azetidines have been used as motifs in drug discovery due to their unique structural properties .
Polymer Synthesis
Applications of azetidines in polymer synthesis have been explored, taking advantage of their strained cyclic structure .
properties
IUPAC Name |
5-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-13-5-4-10(7-18-13)16(23)21-8-11(9-21)15-19-14(20-24-15)12-3-1-2-6-17-12/h1-7,11H,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTUOMLKAFZHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridin-2(1H)-one |
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